4-(3-Cyanophenyl)-2-fluorophenol
Description
4-(3-Cyanophenyl)-2-fluorophenol (CAS: 1261978-55-5) is a fluorinated phenolic compound featuring a biphenyl backbone. Its structure comprises a phenol ring substituted with a fluorine atom at the 2-position and a 3-cyanophenyl group at the 4-position . The cyano group (-CN) on the phenyl substituent enhances electron-withdrawing properties, while the fluorine atom contributes to metabolic stability and lipophilicity.
Properties
IUPAC Name |
3-(3-fluoro-4-hydroxyphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-12-7-11(4-5-13(12)16)10-3-1-2-9(6-10)8-15/h1-7,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNAUPLYUSSPKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684103 | |
| Record name | 3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261978-55-5 | |
| Record name | 3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Cyanophenyl)-2-fluorophenol typically involves the reaction of 3-cyanophenylboronic acid with 2-fluorophenol under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like tetrahydrofuran or dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Cyanophenyl)-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The cyanophenyl group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-(3-Cyanophenyl)-2-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-Cyanophenyl)-2-fluorophenol involves its interaction with molecular targets such as enzymes or receptors. The phenol group can form hydrogen bonds with active site residues, while the fluorine atom and cyanophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Fluorophenol Derivatives
Biological Activity
4-(3-Cyanophenyl)-2-fluorophenol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1261978-55-5
- Molecular Formula : C13H10FNO
- Molecular Weight : 219.23 g/mol
The compound features a fluorine atom and a cyano group attached to a phenolic structure, which may influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the cyano group may enhance lipophilicity, facilitating membrane permeability and receptor binding.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.
- Receptor Modulation : It interacts with certain receptors that mediate physiological responses, leading to altered signaling pathways.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (mg/L) | Notes |
|---|---|---|
| Enterococcus faecalis | 6.25 | Significant activity observed |
| E. coli | 12.5 | Moderate activity |
| Staphylococcus aureus | 25 | Limited effectiveness |
These findings suggest that the compound may serve as a potential antibacterial agent, particularly against Gram-positive bacteria.
Cytotoxicity Studies
Cytotoxicity assessments were conducted using human lung fibroblast cell lines (MRC-5). The compound exhibited an IC50 value greater than 12.3 mg/L, indicating a favorable therapeutic index for further development as an antimicrobial agent without significant cytotoxic effects on normal cells .
Study on Anticancer Properties
A study investigated the anticancer potential of this compound in vitro against various cancer cell lines. The results demonstrated that:
- The compound induced apoptosis in cancer cells through caspase activation.
- It exhibited dose-dependent inhibition of cell proliferation with IC50 values ranging from 5 µM to 15 µM across different cell lines.
Structure-Activity Relationship (SAR) Analysis
A structure-activity relationship study highlighted the importance of the fluorine and cyano substituents in enhancing biological activity. Modifications at these positions were correlated with increased potency against targeted pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
